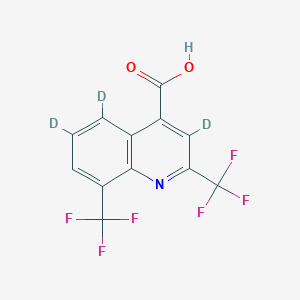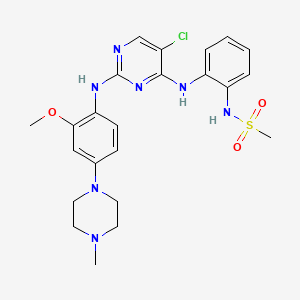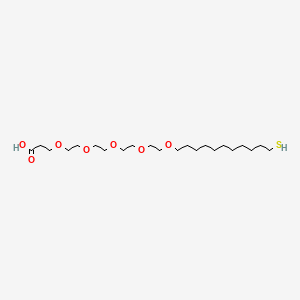
Thiol-C9-PEG5-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiol-C9-PEG5-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its thiol group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: Thiol-C9-PEG5-acid is synthesized through a series of chemical reactions involving the coupling of a thiol group with a polyethylene glycol chain and a carboxylic acid group. The synthesis typically involves the following steps:
Thiol Functionalization: The thiol group is introduced to the polyethylene glycol chain through a thiol-ene reaction.
PEGylation: The polyethylene glycol chain is extended by reacting with ethylene oxide.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using a carboxylation reagent
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield, making it suitable for research and development purposes.
化学反応の分析
Types of Reactions:
Oxidation: The thiol group in Thiol-C9-PEG5-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions
科学的研究の応用
Chemistry: Thiol-C9-PEG5-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create bioconjugates for targeted drug delivery and imaging applications. The thiol group allows for selective conjugation with proteins and other biomolecules .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages with various substrates .
作用機序
Thiol-C9-PEG5-acid functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system. The thiol group of this compound binds to the target protein, while the carboxylic acid group binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Thiol-C9-PEG5: Similar to Thiol-C9-PEG5-acid but lacks the carboxylic acid group.
Thiol-C11-PEG4-acid: Contains a longer alkyl chain and a shorter PEG chain compared to this compound.
Thiol-C8-PEG6-acid: Contains a shorter alkyl chain and a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to its balanced length of the alkyl and PEG chains, providing optimal flexibility and stability for PROTAC synthesis. The presence of both thiol and carboxylic acid groups allows for versatile conjugation with various biomolecules and substrates .
特性
分子式 |
C22H44O7S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |
InChIキー |
SCWOQJXEVJAGMQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


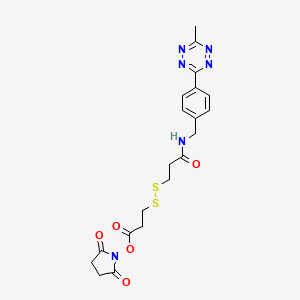
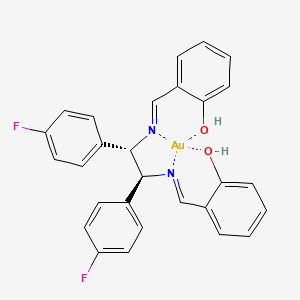
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
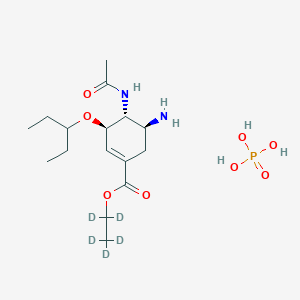
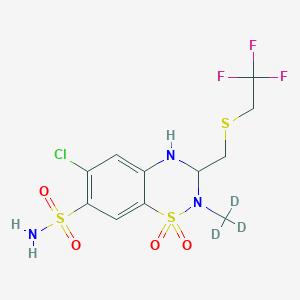
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

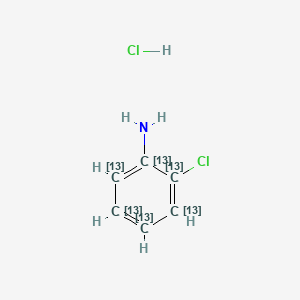
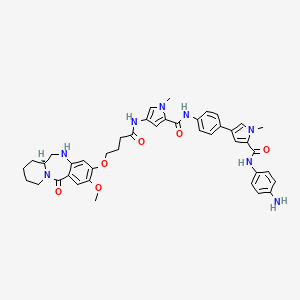
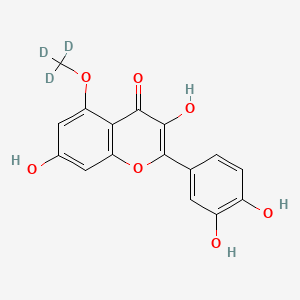
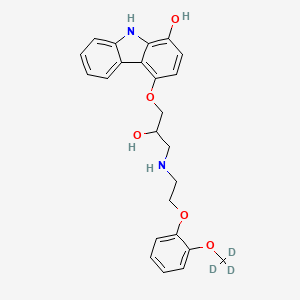
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
